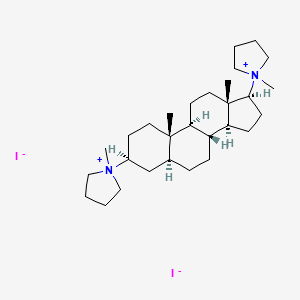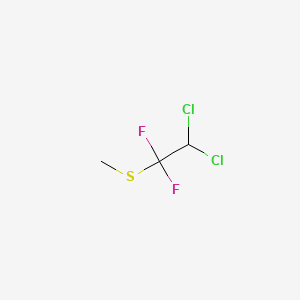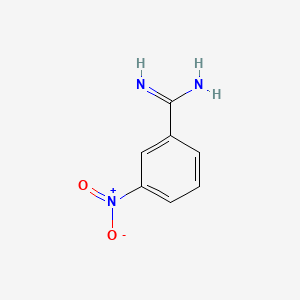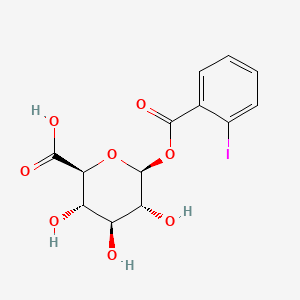
Phalaenopsine T
Vue d'ensemble
Description
Phalaenopsine T is a pyrrolizidine alkaloid with the molecular formula C20H27NO5. It is a natural product isolated from the orchid Phalaenopsis amabilis . This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
Phalaenopsine T has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anticancer and antimicrobial properties.
Industry: This compound is used in the development of natural pesticides and growth inhibitors
Mécanisme D'action
Target of Action
Phalaenopsine T is a complex compound with a molecular formula of C20H27NO5
Biochemical Pathways
This compound is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are typical compounds of plant secondary metabolism and are believed to be part of the plant’s chemical defense . The biosynthesis of these compounds involves the enzyme homospermidine synthase (HSS), which is the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis . .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Analyse Biochimique
Biochemical Properties
Phalaenopsine T participates in various biochemical reactions, primarily interacting with enzymes and proteins involved in detoxification processes. For instance, flavin-dependent monooxygenases (FMOs) in insects can N-oxygenize this compound, converting it into non-toxic derivatives . This interaction highlights the role of this compound in detoxification pathways, where it is transformed to mitigate its toxicity.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it is involved in defense mechanisms against herbivores and pathogens. In insects, this compound can be detoxified by FMOs, affecting the insect’s ability to metabolize and neutralize the compound . This interaction can lead to changes in gene expression related to detoxification enzymes and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FMOs, which catalyze the N-oxygenation of the compound. This enzymatic reaction converts this compound into its non-toxic N-oxide form, reducing its toxicity . The binding of this compound to FMOs and subsequent enzymatic conversion is a critical step in its detoxification process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in detoxification pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of this compound can result in adverse effects, including toxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to detoxification. It interacts with FMOs, which catalyze its conversion to non-toxic derivatives. This interaction affects metabolic flux and metabolite levels, as the compound is transformed and excreted from the organism. The role of this compound in these pathways highlights its importance in the detoxification process .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its detoxification and biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of this compound within cells is essential for its activity and function in detoxification pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phalaenopsine T can be synthesized through a series of chemical reactions involving the formation of pyrrolizidine rings. The synthetic route typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a suitable aldehyde and an amine can lead to the formation of the pyrrolizidine core, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the Phalaenopsis amabilis orchid. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phalaenopsine T undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Comparaison Avec Des Composés Similaires
Phalaenopsine T is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:
Retronecine: Another pyrrolizidine alkaloid with similar structural features but different biological activities.
Senecionine: Known for its hepatotoxic properties, it differs in its mechanism of action and toxicity profile.
Lycopsamine: Shares structural similarities but has distinct pharmacological properties
This compound stands out due to its unique combination of chemical reactivity and biological effects, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
23412-97-7 |
|---|---|
Formule moléculaire |
C20H27NO5 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate |
InChI |
InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17-,20+/m0/s1 |
Clé InChI |
DGURJYWVIFRGSZ-ABSDTBQOSA-N |
SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
SMILES isomérique |
COC(=O)C[C@](CC1=CC=CC=C1)(C(=O)OC[C@@H]2CCN3[C@H]2CCC3)O |
SMILES canonique |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Phalaenopsine T?
A1: this compound has been shown to possess plant growth-inhibiting properties. [] This suggests it could potentially interfere with plant hormone pathways or other essential processes for plant growth and development.
Q2: What is the source of this compound?
A2: this compound is extracted from Phalaenopsis spp., a genus of orchids commonly known as moth orchids. [] Further research may investigate the specific species within the genus that yield higher concentrations of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)






![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)

![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)


